molecular formula C12H11NO2 B11718766 Methyl 8-Methylquinoline-3-carboxylate

Methyl 8-Methylquinoline-3-carboxylate

Cat. No.: B11718766
M. Wt: 201.22 g/mol
InChI Key: JVBFZMFGINGTOA-UHFFFAOYSA-N
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Description

Methyl 8-Methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Methylquinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline rings. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . For example, the reaction between 2-amino-5-chlorobenzophenone and diethylmalonate in the presence of a catalytic amount of piperidine under reflux conditions can yield quinoline derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of metal catalysts, ionic liquids, or environmentally friendly solvents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .

Scientific Research Applications

Methyl 8-Methylquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-Methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 8-Methylquinoline-3-carboxylate include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 8-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3

InChI Key

JVBFZMFGINGTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)OC

Origin of Product

United States

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